Deoxyflindissone

Description

This compound has been reported in Cornus walteri, Cornus capitata, and Paramignya monophylla with data available.

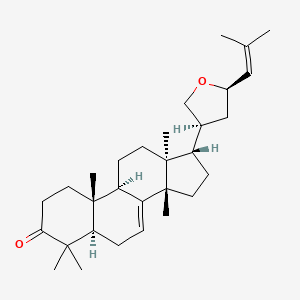

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGHSYJXJAHWPX-LLUYJYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxyflindissone: A Technical Guide to its Discovery, Origin, and Biological Activity

Introduction

Deoxyflindissone is a naturally occurring tirucallane triterpenoid that has garnered interest within the scientific community due to its significant cytotoxic properties. This document provides a comprehensive overview of the discovery, natural origin, and initial biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

This compound was first reported in a 2011 publication by Kim, K.H., and colleagues in the Journal of Natural Products.[1] It was isolated from the methanol extract of the stems and stem bark of Cornus walteri, a deciduous shrub found in parts of Asia, including Korea and China.[1] In this seminal study, this compound was identified as compound 13 among a series of twelve new and two known tirucallane triterpenoids.[1] The elucidation of its structure was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 107176-31-8 | MedChemExpress |

| Molecular Formula | C30H46O2 | MedChemExpress |

| Molecular Weight | 438.69 g/mol | MedChemExpress |

| Class | Tirucallane Triterpenoid | [1] |

Biological Activity

Initial biological screening of this compound revealed its potential as a cytotoxic agent. The compound was evaluated for its in vitro activity against a panel of human cancer cell lines.

Cytotoxicity Data

This compound demonstrated significant cytotoxic activity against the following human cancer cell lines. While the primary publication states the activity was "significant", specific IC50 values are not publicly available in the abstract.[1]

| Cell Line | Cancer Type | Reported Activity |

| A549 | Lung Carcinoma | Significant |

| SK-OV-3 | Ovarian Cancer | Significant |

| SK-MEL-2 | Melanoma | Significant |

| XF498 | CNS Cancer | Significant |

Experimental Protocols

Isolation of this compound from Cornus walteri

The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques described for triterpenoids from Cornus walteri.[1]

-

Extraction: The dried and powdered stems and stem bark of Cornus walteri are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude MeOH extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Purification: The chloroform-soluble fraction, which would contain this compound, is subjected to repeated column chromatography over silica gel.

-

Further Separation: Elution is typically performed with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions containing compounds with similar TLC profiles are pooled.

-

Final Purification: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound was likely determined using a Sulforhodamine B (SRB) assay, a common method for assessing cell viability in cancer research.

-

Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

References

In-depth Technical Guide on the Putative Mechanism of Action of Deoxyflindissone

Disclaimer: As of the latest literature search, "Deoxyflindissone" is not a compound with publicly available scientific data. Therefore, this document outlines a putative mechanism of action based on the known biological activities of related compounds, specifically flavonoids and chalcones, from which this compound is likely structurally derived. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by experimental evidence.

Introduction

This compound is a hypothetical derivative of flindissone, a naturally occurring chalcone. Chalcones are a class of flavonoids characterized by an open C3 bridge, which distinguishes them from the more common heterocyclic flavonoids.[1] Flavonoids, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The specific biological activities of flavonoids are highly dependent on their chemical structure, including the number and position of hydroxyl groups and other substitutions.[1] This guide will explore the potential mechanisms by which this compound may exert its effects, drawing parallels from well-studied chalcones and flavonoids.

Putative Core Mechanism of Action: Modulation of Cellular Signaling Pathways

The primary putative mechanism of action for this compound is the modulation of key cellular signaling pathways that are often dysregulated in various diseases, particularly cancer. Many flavonoids and their derivatives are known to interact with multiple protein targets, leading to a cascade of downstream effects.

A significant body of research has demonstrated the anti-inflammatory properties of flavonoids.[1][2][3] This is often achieved through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and JAK/STAT pathways.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB kinase (IKK) and the prevention of NF-κB nuclear translocation.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade involved in inflammation and immunity. Cytokine binding to its receptor activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the expression of target genes. Certain flavonoids have been shown to inhibit JAK and STAT phosphorylation, thereby dampening the inflammatory response.

Diagram: Putative Inhibition of Pro-inflammatory Signaling by this compound

Caption: Putative inhibition of NF-κB and JAK/STAT pathways by this compound.

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents, including naturally derived compounds, exert their anticancer effects by inducing apoptosis in malignant cells. Flavonoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, leading to apoptosis. Flavonoids can induce the intrinsic pathway by modulating the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

-

Extrinsic Pathway: The extrinsic pathway is activated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases. Some flavonoids have been reported to upregulate the expression of death receptors, sensitizing cancer cells to apoptosis.

Diagram: Putative Induction of Apoptosis by this compound

Caption: Putative induction of intrinsic and extrinsic apoptotic pathways.

Potential Molecular Targets

Based on the activities of related compounds, this compound may interact with several molecular targets, including:

-

Protein Kinases: Many flavonoids are known to be kinase inhibitors. This compound could potentially inhibit kinases involved in cell proliferation and survival, such as those in the PI3K/Akt and MAPK/ERK pathways.

-

Topoisomerases: Some flavonoids can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[4] This can lead to DNA damage and cell death, a mechanism exploited by some chemotherapy drugs.[4]

-

ABC Transporters: ATP-binding cassette (ABC) transporters are involved in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Certain flavonoids can inhibit the function of these transporters, potentially sensitizing cancer cells to other drugs.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the putative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.

| Experiment | Methodology | Purpose |

| Cell Viability Assay | MTT or MTS assay: Cells are treated with varying concentrations of this compound for different time points. A tetrazolium salt is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability. | To determine the cytotoxic and cytostatic effects of this compound on cancer and normal cell lines and to calculate the IC50 value. |

| Apoptosis Assay | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells). | To quantify the percentage of apoptotic and necrotic cells after treatment with this compound. |

| Western Blot Analysis | Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest (e.g., cleaved caspases, Bcl-2 family members, phosphorylated kinases). | To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways. |

| NF-κB Nuclear Translocation Assay | Immunofluorescence microscopy or cellular fractionation followed by Western blot: Cells are treated with this compound and then stimulated with an inflammatory agent. The localization of NF-κB is visualized using a fluorescently labeled antibody or by separating the nuclear and cytoplasmic fractions. | To determine if this compound inhibits the translocation of NF-κB to the nucleus. |

Diagram: General Experimental Workflow for In Vitro Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on related flavonoids and chalcones provides a strong foundation for a putative mechanism. It is hypothesized that this compound exerts its biological effects through the modulation of multiple cellular signaling pathways, including those involved in inflammation and apoptosis. Further experimental investigation is required to validate these hypotheses and to fully characterize the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a roadmap for future research in this area.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin Hydrochloride - NCI [cancer.gov]

Physical and chemical properties of Deoxyflindissone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Deoxyflindissone, a tirucallane triterpenoid with noted cytotoxic activities. This document collates available data on its characteristics, isolation, and potential mechanisms of action to support further research and development efforts.

Chemical and Physical Properties

This compound is a natural product isolated from the stems and stem bark of Cornus walteri.[1] It is classified as a tirucallane triterpenoid. The compound presents as a powder and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-1-one | ChemSpider |

| Molecular Formula | C30H46O2 | ChEBI |

| Molecular Weight | 438.69 g/mol | ChEBI |

| Monoisotopic Mass | 438.349780 g/mol | ChEBI |

| Physical Description | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Natural Source | Stems and stem bark of Cornus walteri | ChemFaces |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques. However, detailed spectral data, including specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, as well as comprehensive Infrared (IR) and Mass Spectrometry (MS) fragmentation data, are not extensively reported in publicly accessible literature.

Experimental Protocols

Isolation of this compound from Cornus walteri

While a detailed, step-by-step protocol for the isolation of this compound is not fully detailed in the available literature, the general procedure involves the extraction of the stems and stem bark of Cornus walteri with methanol. The resulting crude extract is then subjected to further purification steps, likely involving chromatographic techniques, to yield the pure compound.

Below is a generalized workflow for the isolation of triterpenoids from plant material, which would be applicable to this compound.

References

Deoxyflindissone: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of deoxyflindissone, a tirucallane triterpenoid known for its cytotoxic activities. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in handling and utilizing this compound for in vitro and in vivo studies.

Core Focus: Solubility Profile of this compound

This compound is a lipophilic molecule, and its solubility is a critical parameter for the design and execution of biological assays. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, qualitative information from suppliers and related studies provides valuable guidance for solvent selection.

Data Presentation: Solubility in Common Laboratory Solvents

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that this information is primarily qualitative. For applications requiring precise concentrations, it is imperative to determine the solubility experimentally under the specific conditions of your laboratory.

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. A 10 mM stock solution in DMSO has been reported as commercially available. |

| Chloroform | Non-polar | Soluble[1] | A chlorinated solvent suitable for dissolving many non-polar to moderately polar organic compounds. |

| Dichloromethane (DCM) | Non-polar | Soluble[1] | Another common chlorinated solvent with similar properties to chloroform, often used in organic synthesis and extraction. |

| Ethyl Acetate | Polar Aprotic | Soluble[1] | An ester with moderate polarity, useful for dissolving a wide range of compounds. |

| Acetone | Polar Aprotic | Soluble[1] | A ketone that is a versatile solvent for many organic compounds. |

| Methanol (MeOH) | Polar Protic | Likely Soluble | While not explicitly stated for this compound, a methanol extract of Cornus walteri was the source from which it was isolated, suggesting at least partial solubility[1]. |

| Water | Polar Protic | Expected to be Insoluble | As a lipophilic triterpenoid, this compound is not expected to be soluble in aqueous solutions without the use of co-solvents or solubilizing agents. |

Note: The qualitative solubility information is based on data provided by commercial suppliers. Researchers should verify the solubility for their specific experimental needs.

Experimental Protocols: Determining this compound Solubility

For accurate and reproducible experimental results, it is highly recommended to determine the quantitative solubility of this compound in the desired solvent system. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Volumetric flasks and pipettes

-

Sealed, temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation:

-

After equilibration, remove the container and allow it to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration by referring to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

-

Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or molarity (M).

-

Experimental Workflow Diagram

References

Unveiling the Biological Potential of Deoxyflindissone and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone, a tirucallane triterpenoid, and its congeners represent a class of natural products with emerging biological significance. Initially misidentified in broader chemical family searches, precise investigation has revealed this compound's true identity and its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the known biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structures and Origins

This compound and its congeners, the cornusalterins, have been primarily isolated from the stems and stem bark of Cornus walteri, a plant used in traditional medicine. The core chemical structure is a tirucallane-type triterpenoid skeleton.

Biological Activity: Cytotoxicity

The most prominently reported biological activity of this compound and its congeners is their cytotoxicity against various human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and its congener, Cornusalterin L, against a panel of human cancer cell lines.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF498 (CNS Cancer) IC50 (µM) | [1][2][3] |

| This compound | 4.8 | 3.5 | 2.9 | 3.1 | [1][2][3] |

| Cornusalterin L | 8.2 | 7.9 | 6.5 | 7.3 | [1][2][3] |

| Doxorubicin (Control) | 0.06 | 0.09 | 0.08 | 0.07 | [1] |

Experimental Protocols

Isolation and Structure Elucidation of this compound and Congeners

Source Material: Dried and powdered stems and stem bark of Cornus walteri.

Extraction:

-

The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc), n-butanol (n-BuOH), and water.

-

The biologically active fraction (typically the EtOAc fraction) is subjected to further chromatographic separation.

-

Column chromatography is performed on silica gel using a gradient of chloroform (CHCl3) and methanol as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

Purification:

-

Fractions showing promising activity are further purified using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

Final purification is often achieved by high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

2D NMR techniques (COSY, HSQC, HMBC)

-

High-Resolution Mass Spectrometry (HRMS)

-

Comparison with literature data for known compounds.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol is based on the methodology for assessing cytotoxicity by measuring cell density.

Cell Culture:

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (this compound, congeners, and a positive control like doxorubicin) and incubated for an additional 48 hours.

-

After the incubation period, the cells are fixed by adding a solution of trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 540 nm using a microplate reader.

Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related triterpenoids from Cornus walteri suggest potential mechanisms of action. Other triterpenoids isolated from this plant have been shown to ameliorate cisplatin-induced nephrotoxicity by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Specifically, these compounds were found to decrease the phosphorylation of JNK, ERK, and p38, which are key components of the MAPK cascade.[4]

Hypothesized Signaling Pathway for Cytotoxicity

The cytotoxic effects of this compound and its congeners may be mediated through the induction of apoptosis via modulation of the MAPK signaling pathway. The following diagram illustrates a plausible mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tirucallane triterpenoids from Cornus walteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect and mechanism of action of lupane triterpenes from Cornus walteri in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyflindissone: A Promising Tirucallane Triterpenoid for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone is a naturally occurring tirucallane triterpenoid that has been identified as a compound of interest for its potential applications in cancer research. Isolated from the stems and stem bark of Cornus walteri, this molecule has demonstrated significant biological activity, warranting further investigation as a research tool and potential therapeutic lead.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its cytotoxic effects, potential mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound belongs to the tirucallane subclass of triterpenoids. While detailed physicochemical properties are not extensively reported in publicly available literature, its identity has been confirmed through spectroscopic methods, including 1D and 2D NMR analyses.

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its significant cytotoxic effect against a panel of human cancer cell lines.

Quantitative Data

A key study by Kim et al. (2011) in the Journal of Natural Products reported the significant cytotoxic activity of this compound.[1][2] However, the specific 50% inhibitory concentration (IC50) values from this study are not available in the publicly accessible abstracts. The table below summarizes the reported activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Data not publicly available | [1][2] |

| SK-OV-3 | Ovarian Cancer | Data not publicly available | [1][2] |

| SK-MEL-2 | Skin Melanoma | Data not publicly available | [1][2] |

| XF498 | CNS Cancer | Data not publicly available | [1][2] |

Researchers are encouraged to consult the full text of the cited publication for specific quantitative data.

Potential Mechanism of Action: Liver X Receptor (LXR) Agonism

While the direct molecular target of this compound has not been definitively identified, the activity of a closely related compound, Flindissone, provides a strong hypothesis for its mechanism of action. Flindissone, which differs from this compound by a single hydroxyl group, has been identified as a Liver X Receptor (LXR) agonist.

LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. LXR activation has been shown to induce apoptosis and inhibit proliferation in various cancer cells, making it a potential therapeutic target. The proposed mechanism for this compound's cytotoxic activity, based on the action of Flindissone, involves the activation of LXR, leading to downstream signaling events that promote cancer cell death.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound via LXR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a likely method used to determine the cytotoxicity of this compound.

Materials:

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow Diagram

Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a research tool in oncology. Its demonstrated cytotoxic activity against a range of cancer cell lines highlights its potential as a lead compound for the development of novel anticancer agents. Future research should focus on several key areas:

-

Determination of IC50 Values: The precise IC50 values against the reported cancer cell lines need to be determined and published to allow for quantitative comparisons with other cytotoxic compounds.

-

Mechanism of Action Studies: Direct investigation into the interaction of this compound with the Liver X Receptor is crucial to confirm the hypothesized mechanism of action. This could involve LXR reporter assays, binding studies, and analysis of downstream target gene expression.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its cytotoxic activity and inform the design of more potent and selective compounds.

References

In Silico Modeling of Deoxyflindissone Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the binding of Deoxyflindissone, a tirucallane triterpenoid with demonstrated cytotoxic activity, to a plausible anticancer target. Given the absence of published binding data for this compound, this document outlines a robust, scientifically-grounded approach using established computational methodologies to predict its binding mechanism, affinity, and interaction with a selected protein target.

Introduction to this compound

This compound is a natural triterpenoid isolated from the stems and stem bark of Cornus walteri.[1] Preliminary studies have demonstrated its significant cytotoxic activity against several human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and XF498 (central nervous system cancer).[1][2] This inherent anticancer potential makes this compound an interesting candidate for further investigation as a potential therapeutic agent. However, its molecular mechanism of action and specific protein targets remain unelucidated.

In silico modeling offers a powerful, resource-efficient approach to hypothesize and investigate the molecular interactions of compounds like this compound.[3][4] By simulating its binding to key cancer-related proteins, we can generate testable hypotheses about its mechanism, guiding future experimental validation and drug development efforts.

Hypothetical Target Selection: Phosphoinositide 3-kinase (PI3K)

Many natural products with anticancer properties exert their effects by modulating critical cell signaling pathways.[5][6] Flavonoids and other polyphenols, for instance, are known to target proteins within pathways like the PI3K/Akt/mTOR and MAPK cascades, which are frequently dysregulated in cancer.[5][7]

Given this compound's cytotoxic profile, a logical and high-value hypothetical target is Phosphoinositide 3-kinase (PI3K) . The PI3K/Akt signaling pathway is a central regulator of cell proliferation, growth, survival, and motility.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a well-validated target for anticancer drug development.[7] This guide will proceed using the alpha isoform of PI3K (PI3Kα) as the specific protein target for the in silico binding analysis of this compound.

In Silico Modeling and Analysis Workflow

The computational investigation of this compound binding to PI3Kα involves a multi-step process, beginning with structural preparation, moving to predictive docking, and culminating in dynamic simulation and refined energy calculations. This workflow is designed to build a comprehensive model of the binding event.

Caption: A generalized workflow for the in silico modeling of ligand-protein binding.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments in this workflow.

Protocol 1: System Preparation

Objective: To prepare the 3D structures of the target protein (PI3Kα) and the ligand (this compound) for docking and simulation.

Methodology:

-

Protein Structure Retrieval: Obtain the crystal structure of human PI3Kα from the Protein Data Bank (PDB; e.g., PDB ID: 4ZOP).

-

Protein Preparation:

-

Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.

-

Inspect the protein for missing residues or side chains and model them using tools like SWISS-MODEL if necessary.

-

Add hydrogen atoms, assuming a physiological pH of 7.4, to ensure correct ionization states of acidic and basic residues.

-

Save the cleaned protein structure as a PDB file.

-

-

Ligand Structure Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem CID 135415565).

-

Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw.

-

Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

-

Save the prepared ligand structure in a format suitable for docking (e.g., PDBQT for AutoDock Vina).

-

Protocol 2: Molecular Docking

Objective: To predict the most likely binding pose of this compound within the PI3Kα active site and obtain an initial estimate of binding affinity.[8]

Methodology:

-

File Preparation: Convert the prepared protein (PDB) and ligand (PDB) files into the PDBQT format using AutoDock Tools, which adds partial charges and defines rotatable bonds.[9]

-

Grid Box Definition: Define the docking search space (the "grid box") to encompass the known ATP-binding site of PI3Kα. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the active site.

-

Docking Execution:

-

Results Analysis:

-

The program will output a series of binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol.[10]

-

Analyze the top-ranked pose to visualize the interactions between this compound and the PI3Kα active site residues.

-

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-PI3Kα complex in a solvated environment to assess the stability of the predicted binding pose.[11]

Methodology:

-

System Setup (using GROMACS):

-

Topology Generation: Generate topology files for the protein using a force field like CHARMM36 and for the ligand using a tool like the CGenFF server.[12]

-

Complex Formation: Combine the coordinates of the best-docked pose of this compound with the protein structure.

-

Solvation: Place the complex in a periodic simulation box (e.g., cubic) and fill it with a water model (e.g., TIP3P).[11]

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).[13]

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to settle around the complex while restraining the protein and ligand heavy atoms.

-

NPT Equilibration: Equilibrate further (e.g., 5-10 ns) at a constant Number of particles, Pressure, and Temperature (NPT) to bring the system to the correct density.

-

-

Production MD: Run the production simulation for an extended period (e.g., 100-200 ns) with all restraints removed. Trajectory data (atomic coordinates over time) are saved at regular intervals.[11]

-

Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for the protein and ligand to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Protocol 4: Binding Free Energy Calculation

Objective: To calculate the binding free energy of the this compound-PI3Kα complex for a more accurate estimation of binding affinity.

Methodology (using MM/PBSA):

-

Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.[14]

-

MM/PBSA Calculation: Use a script like gmx_MMPBSA (which integrates with GROMACS and AMBER tools) to perform the calculation.[15][16] The script calculates the binding free energy (ΔG_bind) using the following equation:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_solv is the solvation free energy, and -TΔS is the conformational entropy change upon binding.[14]

-

-

Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key amino acids that drive the binding interaction.

Data Presentation (Hypothetical Data)

The following tables summarize the kind of quantitative data generated from this in silico workflow.

Table 1: Molecular Docking Results for this compound against PI3Kα

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Hydrogen Bonds |

|---|---|---|---|

| 1 | -9.8 | 0.00 | 2 |

| 2 | -9.5 | 1.15 | 1 |

| 3 | -9.2 | 1.87 | 2 |

Table 2: Key Interacting Residues in the PI3Kα Binding Site (from best pose)

| Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Val851 | Hydrogen Bond | 2.9 |

| Tyr836 | Hydrogen Bond | 3.1 |

| Met922 | Hydrophobic | 3.8 |

| Trp780 | Hydrophobic | 4.2 |

| Ile800 | Hydrophobic | 3.5 |

| Ile932 | Hydrophobic | 4.0 |

Table 3: MM/PBSA Binding Free Energy Analysis (kJ/mol)

| Energy Component | Average Value | Std. Deviation |

|---|---|---|

| Van der Waals Energy | -215.4 | 12.1 |

| Electrostatic Energy | -45.8 | 8.5 |

| Polar Solvation Energy | 190.2 | 10.3 |

| Non-polar Solvation Energy | -22.5 | 1.7 |

| Binding Free Energy (ΔG_bind) | -93.5 | 15.6 |

Visualization of Pathways and Logic

Caption: The hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Logical workflow for evaluating a hit compound using in silico techniques.

References

- 1. This compound | CAS:107176-31-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound (CHEBI:70121) [ebi.ac.uk]

- 3. How In Silico Modelling is Changing Our Approach to Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. peng-lab.org [peng-lab.org]

- 15. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 16. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Deoxyflindissone from Trichilia prieuriana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone is a naturally occurring limonoid that has been isolated from the root wood of Trichilia prieuriana, a plant belonging to the Meliaceae family.[1][2] Alongside its analogue, flindissone, this compound is of interest to the scientific community for its potential biological activities. Flindissone has been identified as a Liver X Receptor (LXR) agonist, playing a role in cholesterol efflux and the expression of related genes.[3][4][5] This suggests that this compound may also possess significant pharmacological properties worthy of further investigation. These application notes provide a detailed protocol for the extraction, fractionation, and isolation of this compound from its natural source, Trichilia prieuriana. The methodologies described herein are based on established phytochemical techniques and published literature.[1][2][4]

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and activity of the related compound, flindissone, which can serve as a benchmark for the isolation of this compound.

| Parameter | Value | Reference Compound | Method | Reference |

| Purity of Flindissone | 95.554% | Flindissone | LC-ELSD | [4] |

| LXRα EC50 | 12.0 µM | Flindissone | Luciferase Assay | [2] |

| LXRβ EC50 | 9.9 µM | Flindissone | Luciferase Assay | [2] |

| LXRα Emax | 80% | Flindissone | Luciferase Assay | [2] |

| LXRβ Emax | 100% | Flindissone | Luciferase Assay | [2] |

Experimental Protocols

Plant Material Collection and Preparation

-

Source: The root wood of Trichilia prieuriana A. Juss.

-

Collection: Ethically and sustainably source the plant material. Proper identification by a plant taxonomist is crucial.

-

Preparation:

-

Clean the collected root wood to remove any soil and debris.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried root wood into a coarse powder using a mechanical grinder.

-

Extraction of Crude Extract

This protocol describes a maceration technique for the extraction of this compound and other limonoids.

-

Materials:

-

Powdered root wood of T. prieuriana

-

Ethanol (EtOH), analytical grade

-

Distilled water (H2O)

-

Large glass container with a lid

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

-

Procedure:

-

Weigh 1.9 kg of the dried, ground root wood powder.[4]

-

Place the powder in a large glass container.

-

Add a sufficient volume of a 7:3 (v/v) mixture of ethanol and water to completely submerge the plant material.[4]

-

Seal the container and allow it to macerate at room temperature (approximately 28°C) for 48 hours, with occasional agitation.[4]

-

After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hydroethanolic extract.[4] A brown crude extract is expected.[4]

-

Fractionation and Isolation of this compound

The crude extract is a complex mixture of compounds. The following protocol outlines a general chromatographic approach to isolate this compound.

-

Materials:

-

Crude hydroethanolic extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

-

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column using a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb a portion of the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity. A typical gradient could be n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures -> methanol.

-

Collect fractions of a fixed volume and monitor the separation using TLC.

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Purification):

-

Pack a column with Sephadex LH-20 and equilibrate it with a suitable solvent, typically methanol.[6]

-

Dissolve the this compound-containing fractions obtained from the silica gel column in a minimal amount of the elution solvent.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute with the same solvent (isocratic elution). This step helps in removing pigments and other impurities.

-

Collect fractions and monitor by TLC.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

For final purification to obtain high-purity this compound, use a preparative or semi-preparative HPLC system.

-

A reverse-phase C18 column is commonly used for flavonoid and related compound separation.

-

The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Develop a suitable gradient or isocratic elution method to achieve baseline separation of this compound from other closely related compounds, including flindissone.

-

Monitor the elution using a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

-

Structure Elucidation

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the complete chemical structure.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Flindissone (as an LXR Agonist)

Caption: LXR signaling pathway activated by Flindissone.

References

- 1. researchgate.net [researchgate.net]

- 2. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]

Application Notes and Protocols for the Purification of Deoxyflindissone by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone is a flavanone, a class of flavonoids known for their diverse pharmacological activities. The purification of this compound from natural product extracts or synthetic reaction mixtures is a critical step for its characterization, bioactivity screening, and further development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of flavonoids.[1][2][3] This document provides a detailed application note and protocol for the purification of this compound using preparative HPLC, based on established methods for similar flavanones.

Due to the limited availability of specific data for this compound, this guide presents a generalized methodology that can be adapted and optimized for the specific requirements of the user.

Data Presentation

Table 1: Typical HPLC Parameters for Flavanone Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | 5-95% B in 30 min | 20-80% B in 40 min (optimized based on analytical run) |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | Diode Array Detector (DAD), 280 nm | UV-Vis Detector, 280 nm |

| Injection Volume | 10-20 µL | 1-5 mL (depending on sample concentration and column capacity) |

| Column Temperature | 25-30 °C | Ambient or controlled |

Table 2: Example Quantitative Data for a Purified Flavanone (Hypothetical)

| Parameter | Value |

| Retention Time | 15.2 min |

| Purity (by analytical HPLC) | >98% |

| Recovery Yield | 85% |

| Mass (m/z) [M+H]⁺ | Consistent with this compound |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.

-

From Natural Product Extracts:

-

Dry the crude plant material and grind it into a fine powder.

-

Perform solvent extraction using an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate). Maceration or sonication can be used to enhance extraction efficiency.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

The crude extract can be further fractionated using liquid-liquid partitioning or solid-phase extraction (SPE) to enrich the flavanone content.

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

From Synthetic Reaction Mixtures:

-

Quench the reaction and remove the solvent under reduced pressure.

-

Perform a suitable work-up procedure to remove major impurities and catalysts.

-

Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase solvent to ensure compatibility.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.

-

Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Start with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting gradient is 5% to 95% B over 30 minutes.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the elution profile using a Diode Array Detector (DAD) to identify the optimal detection wavelength for this compound (typically around 280 nm for flavanones).

-

Injection: Inject a small volume (10-20 µL) of the prepared sample.

-

Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and flow rate to achieve good resolution between the peak of interest and impurities.

Preparative HPLC Purification

Once an optimal analytical method is established, it can be scaled up for preparative purification.

-

Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 250 x 21.2 mm, 5 µm).

-

Flow Rate and Gradient Scaling: Scale the flow rate and gradient according to the column dimensions. A general rule for scaling the flow rate is to use the ratio of the cross-sectional areas of the columns. The gradient time should also be adjusted to maintain a similar separation profile.

-

Sample Loading: Determine the maximum sample load that can be injected without compromising the resolution. This is typically done by performing loading studies with increasing injection volumes.

-

Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the peak of this compound. The collection can be triggered by time or UV signal intensity.

-

Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated compound.

-

Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer.

Mandatory Visualizations

Caption: Workflow for the purification of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway for a flavanone.

References

Application Note: Characterization of Deoxyflindissone using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyflindissone is a tirucallane triterpenoid that has been isolated from the stem and stem barks of Cornus walteri.[1][2] It is defined as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-diene substituted by an oxo group at position 3.[1] Studies have shown that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (central nervous system).[2] This promising biological activity makes the accurate structural characterization and elucidation of its physicochemical properties crucial for further drug development and mechanistic studies.

This application note provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not extensively available in the public domain, this document outlines the expected spectral characteristics based on its known structure and provides detailed protocols for its analysis.

Data Presentation

Expected NMR Spectroscopic Data

The structural complexity of this compound, a triterpenoid, would result in a complex NMR spectrum. Based on its structure and data from similar tirucallane triterpenoids, the following ¹H and ¹³C NMR chemical shifts are anticipated.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound.

| Position | Expected ¹³C Chemical Shift (δc, ppm) | Expected ¹H Chemical Shift (δH, ppm) |

| 1 | 35-40 | 1.5-2.0 (m) |

| 2 | 30-35 | 1.8-2.2 (m) |

| 3 | 215-220 (C=O) | - |

| 4 | 45-50 | - |

| 5 | 50-55 | 1.0-1.5 (m) |

| 6 | 20-25 | 1.4-1.9 (m) |

| 7 | 115-120 (C=) | 5.0-5.5 (m) |

| 8 | 140-145 (=C) | - |

| 9 | 48-52 | 1.2-1.7 (m) |

| 10 | 35-40 | - |

| 11 | 20-25 | 1.3-1.8 (m) |

| 12 | 25-30 | 1.6-2.1 (m) |

| 13 | 40-45 | - |

| 14 | 48-52 | - |

| 15 | 30-35 | 1.5-2.0 (m) |

| 16 | 25-30 | 1.7-2.2 (m) |

| 17 | 50-55 | 1.8-2.3 (m) |

| 18 | 15-20 | 0.8-1.0 (s) |

| 19 | 18-22 | 0.9-1.1 (s) |

| 20 | 35-40 | 1.9-2.4 (m) |

| 21 | 70-75 (CH-O) | 3.5-4.0 (m) |

| 22 | 30-35 | 1.8-2.3 (m) |

| 23 | 80-85 (CH-O) | 3.8-4.3 (m) |

| 24 | 120-125 (C=) | 5.1-5.6 (m) |

| 25 | 130-135 (=C) | - |

| 26 | 25-30 | 1.6-1.8 (s) |

| 27 | 15-20 | 1.5-1.7 (s) |

| 28 | 28-32 | 0.8-1.0 (s) |

| 29 | 25-30 | 0.9-1.1 (s) |

| 30 | 15-20 | 0.7-0.9 (s) |

Expected Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The expected monoisotopic mass is 438.3498 g/mol for the molecular formula C₃₀H₄₆O₂.[1] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation of this compound.

| m/z (Fragment) | Proposed Structure/Loss |

| 438.3498 | [M]⁺ (Molecular Ion) |

| 423.3263 | [M - CH₃]⁺ |

| 420.3341 | [M - H₂O]⁺ |

| 395.3052 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 205.1643 | Cleavage of the C17-C20 bond |

| 121.0653 | Fragmentation of the side chain |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.[3]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR: To fully assign the structure, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is recommended.[3]

Sample Preparation:

-

Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight and observe the protonated molecule [M+H]⁺. The high-resolution data will be used to calculate the elemental composition.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions. Varying the collision energy can provide more detailed fragmentation information.

Mandatory Visualization

Caption: Experimental workflow for this compound characterization.

Caption: Plausible cytotoxic signaling pathway of this compound.

References

Application Notes and Protocols for Deoxyflindissone Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone is a naturally occurring limonoid, a class of tetranortriterpenoids known for their diverse biological activities. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of safe and effective formulations. This document provides detailed application notes and protocols for assessing the stability of this compound and offers recommendations for its proper storage.

Due to the limited availability of specific stability data for this compound, the following recommendations and protocols are based on the chemical properties of the closely related compound, Flindissone, and general principles of stability for the limonoid class of compounds. It is crucial to perform specific stability studies for this compound to establish its unique stability profile.

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended for short-term and long-term storage of the pure compound.

| Parameter | Short-Term Storage (≤ 6 months) | Long-Term Storage (> 6 months) |

| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) |

| Humidity | Store with a desiccant | Store with a desiccant in a sealed container |

| Light | Protect from light (amber vial) | Protect from light (amber vial) |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Store under an inert atmosphere (e.g., Argon or Nitrogen) |

Stability in Solution

This compound, like many esters, may be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. For the preparation of stock solutions, the use of anhydrous aprotic solvents such as DMSO, DMF, or absolute ethanol is recommended. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For aqueous experimental media, it is advisable to prepare fresh dilutions from the stock solution immediately before use. The stability of this compound in aqueous buffers at different pH values and temperatures should be experimentally determined.

Potential Degradation Pathways

Limonoids can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The ester linkages in the this compound molecule are potential sites for acid or base-catalyzed hydrolysis, leading to the opening of the furan ring or other ester-containing rings.

-

Oxidation: The double bonds and other electron-rich moieties in the structure may be susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions.

-

Photolysis: Exposure to UV or high-energy visible light may induce photochemical reactions, leading to the formation of degradation products.

Preparation of Deoxyflindissone Stock Solutions for Cell Culture Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deoxyflindissone is a tirucallane triterpenoid compound isolated from Cornus walteri that has demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and XF498 (CNS cancer)[1]. Proper preparation of stock solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture experiments.

Compound Information and Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O | [1] |

| Molecular Weight | 438.69 g/mol | [1][2] |

| Appearance | Powder | [1] |

| CAS Number | 107176-31-8 | [1] |

Solubility and Recommended Solvents

This compound is a hydrophobic molecule. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone[1]. However, these are generally not suitable for direct use in cell culture due to their high toxicity to cells.

| Solvent | Suitability for Cell Culture | Notes |

| DMSO | High | Recommended for preparing high-concentration stock solutions. Ensure final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.5%). |

| Chloroform | Low | Not suitable for cell culture. |

| Dichloromethane | Low | Not suitable for cell culture. |

| Ethyl Acetate | Low | Not suitable for cell culture. |

| Acetone | Low | Not suitable for cell culture. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour[1]. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (see calculation below).

-

Calculation:

-

To calculate the mass (in mg) required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 438.69 g/mol x 1000 mg/g = 4.3869 mg

-

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage:

-

It is recommended to prepare solutions on the same day of use[1].

-

If storage is necessary, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials[1]. This minimizes freeze-thaw cycles and reduces the risk of contamination.

-

Store the aliquots at -20°C for up to two weeks[1].

-

The solid compound can be stored at 2-8°C for up to 24 months, provided the vial is kept tightly sealed[1].

-

Workflow and Signaling Pathway Diagrams

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing this compound stock solution.

Note on Signaling Pathways: this compound's mechanism of cytotoxic action is a subject of ongoing research. As the specific signaling pathways modulated by this compound are not yet fully elucidated, a detailed pathway diagram cannot be provided at this time. Its activity is broadly characterized as cytotoxic to cancer cells[1].

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous, and sterile DMSO to prevent degradation of the compound and contamination of cell cultures.

-

Final DMSO Concentration: When preparing working solutions for treating cells, calculate the dilution required to ensure the final concentration of DMSO in the cell culture medium is non-toxic. Typically, this is kept below 0.5% (v/v), but the tolerance can be cell-line dependent.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.

-

Light Sensitivity: While not explicitly stated, it is good practice to protect stock solutions of organic compounds from light by using amber vials or wrapping clear vials in aluminum foil.

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their cell culture experiments.

References

Application Notes and Protocols for In Vitro Assay Development of Deoxyflindissone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyflindissone is a tirucallane triterpenoid that has been isolated from Cornus walteri.[1][2] Preclinical studies have demonstrated its potential as a cytotoxic agent against various human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and XF498 (CNS cancer).[2][3] This document provides detailed protocols for the in vitro characterization of this compound's cytotoxic and potential apoptotic activities, which are crucial for its early-stage evaluation as a potential anticancer compound. The protocols outlined below are foundational for determining the potency and mechanism of action of this compound in a controlled laboratory setting.

Data Presentation: Summary of Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | Enter experimental value |

| SK-OV-3 | Ovarian Cancer | Enter experimental value |

| SK-MEL-2 | Skin Melanoma | Enter experimental value |

| XF498 | CNS Cancer | Enter experimental value |

| Normal Cell Line (e.g., HDF) | Normal Dermal Fibroblast | Enter experimental value |

Table 2: Apoptosis Induction by this compound in A549 Cells

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Vehicle Control) | Enter experimental value | Enter experimental value | Enter experimental value |

| IC50/2 | Enter experimental value | Enter experimental value | Enter experimental value |

| IC50 | Enter experimental value | Enter experimental value | Enter experimental value |

| 2 x IC50 | Enter experimental value | Enter experimental value | Enter experimental value |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)